molecular formula C10H13BrN2O2 B8176443 4-Bromo-N-isopropyl-3-methyl-2-nitroaniline

4-Bromo-N-isopropyl-3-methyl-2-nitroaniline

Cat. No.: B8176443
M. Wt: 273.13 g/mol
InChI Key: ZMUUELSFDWQQHZ-UHFFFAOYSA-N
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Description

4-Bromo-N-isopropyl-3-methyl-2-nitroaniline is an organic compound that belongs to the class of substituted anilines It features a bromine atom, an isopropyl group, a methyl group, and a nitro group attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-N-isopropyl-3-methyl-2-nitroaniline typically involves a multi-step process:

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions.

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or iron powder in acidic conditions.

    Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted anilines depending on the nucleophile used.

Scientific Research Applications

4-Bromo-N-isopropyl-3-methyl-2-nitroaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 4-Bromo-N-isopropyl-3-methyl-2-nitroaniline involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the bromine atom and other substituents can influence the compound’s reactivity and binding affinity to specific targets. The pathways involved may include electrophilic aromatic substitution and nucleophilic aromatic substitution reactions .

Comparison with Similar Compounds

    4-Bromo-2-nitroaniline: Similar structure but lacks the isopropyl and methyl groups.

    4-Methyl-2-nitroaniline: Lacks the bromine and isopropyl groups.

    4-Isopropyl-2-nitroaniline: Lacks the bromine and methyl groups.

Uniqueness: 4-Bromo-N-isopropyl-3-methyl-2-nitroaniline is unique due to the combination of substituents on the aniline ring, which can significantly influence its chemical properties and reactivity. The presence of the bromine atom, isopropyl group, and methyl group provides a distinct set of characteristics that can be leveraged in various applications.

Properties

IUPAC Name

4-bromo-3-methyl-2-nitro-N-propan-2-ylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2O2/c1-6(2)12-9-5-4-8(11)7(3)10(9)13(14)15/h4-6,12H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMUUELSFDWQQHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1[N+](=O)[O-])NC(C)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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